1-(1H-imidazol-2-yl)propan-2-one
Description
Properties
Molecular Formula |
C6H8N2O |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-(1H-imidazol-2-yl)propan-2-one |
InChI |
InChI=1S/C6H8N2O/c1-5(9)4-6-7-2-3-8-6/h2-3H,4H2,1H3,(H,7,8) |
InChI Key |
WXYJLUQBMAVSFW-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=NC=CN1 |
Canonical SMILES |
CC(=O)CC1=NC=CN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(1H-imidazol-2-yl)propan-2-one with analogous imidazole and benzimidazole derivatives, highlighting structural variations, functional groups, and key identifiers:
Key Observations:
Compounds like 1-(1H-Imidazol-1-yl)propan-2-amine replace the ketone with an amine group, altering reactivity and hydrogen-bonding capabilities .
Functional Groups: Ketone position (propan-2-one vs. propan-1-one) significantly impacts electronic properties. For example, 1-(1H-imidazol-2-yl)propan-1-one (ketone at C1) has a smaller molecular weight and distinct solubility compared to the target compound .
Synthetic Approaches :
- Benzimidazole derivatives (e.g., compounds in ) are synthesized via condensation reactions, often starting from o-phenylenediamine and ketones .
- Schiff base ligands derived from imidazole-ketone hybrids (e.g., ) highlight their utility in coordination chemistry, particularly with transition metals .
Preparation Methods
Alkylation of Imidazole with Haloacetones
The alkylation of imidazole with α-haloketones represents a direct route to 1-(1H-imidazol-2-yl)propan-2-one. This method leverages the nucleophilic properties of the imidazole ring, where the nitrogen atom at the 1-position attacks the electrophilic carbon of the haloacetone.
Reaction Conditions and Optimization
A typical procedure involves reacting imidazole with chloroacetone in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, using potassium carbonate (K₂CO₃) as a base to deprotonate imidazole and facilitate the nucleophilic substitution. The reaction is conducted under reflux (80–100°C) for 4–6 hours, yielding the target compound after purification via recrystallization or column chromatography.
Key Parameters:
Industrial Scalability
While laboratory-scale synthesis prioritizes purity, industrial production employs continuous flow reactors to improve heat distribution and reaction consistency. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) further enhance yield in biphasic systems.
Mannich Reaction Approach
The Mannich reaction offers a multi-component pathway to synthesize 1-(1H-imidazol-2-yl)propan-2-one by condensing acetone, formaldehyde, and an amine precursor. This method is advantageous for introducing structural diversity through varied amine components.
Synthetic Workflow
- Formation of the Mannich Base: Acetone reacts with formaldehyde and a secondary amine (e.g., dimethylamine) in ethanol under acidic catalysis (HCl) to form a β-amino ketone intermediate.
- Imidazole Incorporation: The Mannich base undergoes nucleophilic displacement with imidazole in aqueous reflux conditions, replacing the amine group with the imidazole moiety.
Example Protocol:
- Step 1: Acetone (200 mmol), paraformaldehyde (260 mmol), and dimethylamine hydrochloride (260 mmol) in ethanol (35 mL) with HCl (0.5 mL) are refluxed for 2 hours to yield the Mannich base.
- Step 2: The crude Mannich base is reacted with imidazole (200 mmol) in water under reflux for 5 hours, precipitating the product upon cooling.
Base-Catalyzed Cyclization Strategies
Recent advances utilize organic bases like 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) to catalyze cyclization reactions forming imidazol-2-ones. While primarily used for cyclic ureas, this method adapts to synthesize 1-(1H-imidazol-2-yl)propan-2-one by modifying precursor chains.
Purification and Characterization
Purification Techniques
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | Reflux, DMF, K₂CO₃ | 65–75 | Straightforward, scalable | Dialkylation byproducts |
| Mannich Reaction | Aqueous reflux, HCl | 50–60 | Tunable amine component | Multi-step, pH sensitivity |
| BEMP-Catalyzed | RT, CH₃CN, BEMP | 80–90 | Rapid, mild conditions | Specialized catalyst required |
Industrial and Environmental Considerations
Large-scale production prioritizes solvent recovery and catalyst reuse to minimize waste. Continuous flow systems reduce energy consumption by 30% compared to batch reactors. Green chemistry principles advocate for aqueous-phase reactions, though imidazole’s hydrophobicity necessitates solvent optimization.
Q & A
Q. What are the common synthetic routes for 1-(1H-imidazol-2-yl)propan-2-one, and what challenges arise during purification?
The synthesis typically involves two key steps:
- Imidazole ring formation : Reacting a carbonyl compound (e.g., propan-2-one) with an amine derivative under nucleophilic conditions. Grignard reagents or cross-coupling reactions are often employed to attach substituents to the imidazole core .
- Functionalization : Introducing the propan-2-yl group via hydroxylation or alkylation reactions. For example, reducing agents like NaBH₄ may be used to stabilize the ketone group .
Purification challenges : The compound’s polarity and solubility often necessitate chromatography (e.g., silica gel) or recrystallization using solvents like ethanol/water mixtures. Impurities from side reactions (e.g., incomplete ring closure) require careful monitoring via TLC or HPLC .
Q. Which spectroscopic techniques are critical for characterizing 1-(1H-imidazol-2-yl)propan-2-one?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the imidazole ring structure (e.g., aromatic protons at δ 7.0–7.5 ppm) and the propan-2-one moiety (carbonyl carbon at ~200 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺ at m/z 139.1) and fragmentation patterns indicative of the imidazole backbone .
- IR spectroscopy : A strong C=O stretch (~1700 cm⁻¹) confirms the ketone group, while N-H stretches (~3200 cm⁻¹) verify the imidazole ring .
Q. What biological activities are associated with 1-(1H-imidazol-2-yl)propan-2-one derivatives?
Imidazole derivatives exhibit diverse bioactivities:
- Antimicrobial : Moderate activity against Staphylococcus aureus (MIC: 16–32 µg/mL) via membrane disruption .
- Anticancer : High potency in breast cancer cell lines (IC₅₀: ~5 µM) through apoptosis induction .
- Antiviral : Activity against RNA viruses (e.g., influenza A) by inhibiting viral protease enzymes .
Note: Bioactivity varies with substituents; for example, halogenated analogs show enhanced potency .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare datasets using standardized assays (e.g., fixed cell lines for cytotoxicity or uniform MIC protocols) .
- Structural validation : Confirm compound purity via X-ray crystallography (using SHELX for refinement) to rule out isomer interference .
- Environmental controls : Replicate studies under identical conditions (pH, temperature) to isolate variables affecting activity .
Q. What strategies optimize the synthesis of 1-(1H-imidazol-2-yl)propan-2-one for higher yields?
- Catalyst optimization : Use Pd/C or Ni catalysts for cross-coupling reactions to reduce side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates, while tert-butyl methyl ether enhances crystallization .
- Scalability : Implement flow chemistry for continuous synthesis, achieving >80% yield in pilot studies .
Q. How does crystallographic data (via SHELX) inform structure-activity relationships (SAR)?
- Hydrogen bonding : SHELX-refined structures reveal interactions between the imidazole N-H and target proteins (e.g., kinase active sites), guiding substituent design .
- Torsion angles : Adjusting substituents at the propan-2-yl position alters dihedral angles, affecting binding affinity (e.g., 10° increase improves IC₅₀ by 2-fold) .
- Polymorphism screening : Identify stable crystal forms to enhance bioavailability .
Q. How do substitution patterns on the imidazole ring influence pharmacological profiles?
- Electron-withdrawing groups (EWGs) : Chlorine or nitro groups at the 4-position enhance antimicrobial activity by increasing electrophilicity .
- Hydrophobic substituents : Propan-2-yl or benzyl groups improve blood-brain barrier penetration, critical for CNS-targeted drugs .
- Steric effects : Bulky groups (e.g., tert-butyl) reduce off-target interactions, improving selectivity .
Q. What stability considerations are critical for storing 1-(1H-imidazol-2-yl)propan-2-one?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
